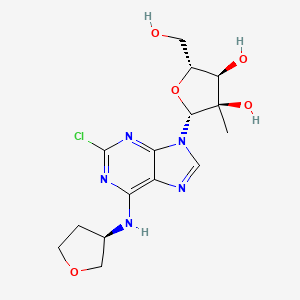

2-chloro-2''-C-methyl-tecadenoson

Description

2-Chloro-2''-C-methyl-tecadenoson is a synthetic adenosine analog designed to target the adenosine A2b receptor (ADORA2B), a G-protein-coupled receptor implicated in anti-inflammatory and cardioprotective pathways . Adenosine derivatives are widely studied for their roles in cancer therapy, immunomodulation, and cardiovascular diseases, with structural modifications critically influencing receptor selectivity and metabolic stability.

Properties

Molecular Formula |

C15H20ClN5O5 |

|---|---|

Molecular Weight |

385.80 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-[2-chloro-6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |

InChI |

InChI=1S/C15H20ClN5O5/c1-15(24)10(23)8(4-22)26-13(15)21-6-17-9-11(18-7-2-3-25-5-7)19-14(16)20-12(9)21/h6-8,10,13,22-24H,2-5H2,1H3,(H,18,19,20)/t7-,8-,10-,13-,15-/m1/s1 |

InChI Key |

PKAKDOUFCOQHOJ-RAPCHXAISA-N |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N[C@@H]4CCOC4)CO)O)O |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCOC4)CO)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-chloro-2’-C-methyl-tecadenoson involves a chemoenzymatic approach. A purine nucleoside phosphorylase from Aeromonas hydrophila is used to catalyze the transglycosylation reaction, transferring the carbohydrate moiety from a nucleoside donor to a heterocyclic base . The sugar donor, such as 7-methylguanosine iodide, is synthesized and incubated with the modified purine base to achieve good conversions under screening conditions . This method has proven to overcome many constraints of conventional nucleoside chemistry.

Chemical Reactions Analysis

2-chloro-2’-C-methyl-tecadenoson undergoes various chemical reactions, including nucleophilic substitution and transglycosylation. The nucleophilic substitution reaction involves the replacement of a leaving group by a nucleophile, often facilitated by reagents like concentrated hydrochloric acid . The transglycosylation reaction, catalyzed by purine nucleoside phosphorylase, involves the transfer of a carbohydrate moiety from a nucleoside donor to a heterocyclic base . Major products formed from these reactions include modified nucleosides with potential therapeutic applications.

Scientific Research Applications

Chemistry: It serves as a model compound for studying nucleoside analogues and their synthesis.

Biology: Its selective action on adenosine receptors makes it a valuable tool for studying receptor functions and signaling pathways.

Industry: The compound’s synthesis and production methods contribute to advancements in pharmaceutical manufacturing and drug development.

Mechanism of Action

2-chloro-2’-C-methyl-tecadenoson exerts its effects by selectively stimulating the A1 adenosine receptor . This receptor is involved in slowing the conduction of electrical impulses in the atrioventricular (AV) node of the heart, which controls the transmission of electrical impulses from the atria to the ventricles. By selectively targeting the A1 adenosine receptor, the compound can reduce the number of electrical impulses reaching the ventricles without affecting blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Adenosine Analogs

Cladribine (2-Chloro-2'-Deoxyadenosine, 2-CdA)

Cladribine, a clinically approved antileukemic agent, shares the 2-chloro substitution on the adenine base but lacks the C-methyl group and features a 2'-deoxyribose sugar. Key distinctions include:

- Mechanism : Cladribine is phosphorylated intracellularly to its triphosphate form (Cl-dATP), which incorporates into DNA, causing strand breaks and apoptosis. It also inhibits ribonucleotide reductase (RNR), depleting dNTP pools .

- Cytotoxicity : In CEM cells, Cladribine’s triphosphate accumulates at levels comparable to its analogs but shows superior RNR inhibition, leading to 90% DNA synthesis inhibition at 0.3 µM .

- Structural Impact: The 2'-deoxy modification enhances metabolic stability compared to tecadenoson’s ribose-based structure.

2-Chloro-9-(2-Deoxy-2-Fluoro-β-D-Arabinofuranosyl)Adenine (Cl-F(↑)-dAdo)

This fluorinated analog demonstrates the importance of sugar conformation:

- Potency: Cl-F(↑)-dAdo is 50-fold more cytotoxic than its ribofuranosyl counterparts (Cl-F(↓)-dAdo and Cl-diF-dAdo) in CEM cells, despite similar triphosphate accumulation .

- Mechanistic Specificity: The arabinofuranosyl configuration enhances RNR inhibition (10–30-fold greater potency), underscoring how stereochemistry dictates target engagement .

2-Chloro-2'-Arabino-Fluoro-2'-Deoxyadenosine (CAFdA)

A Cladribine derivative with improved acid stability, CAFdA retains similar in vitro activity but highlights the trade-offs between metabolic stability and therapeutic index .

Table 1: Comparison of Adenosine Analogs

Chalcone Derivatives

Chalcones with 2-chloro substitutions demonstrate the significance of halogen placement in non-nucleoside compounds:

- 2-Chloro-2'-Hydroxychalcone: Fungal biotransformation yields glycosylated derivatives with predicted antimicrobial and anti-inflammatory properties via computational modeling. The chlorine atom enhances antimicrobial activity compared to non-halogenated analogs .

Table 2: Chalcone Derivatives

Alkylating Agents and Miscellaneous Compounds

- Ifosfamide Analogs : 2-Chloro-1,1-dimethylethyl analogs of ifosfamide show reduced anticancer activity despite similar metabolic activation rates, indicating that chloro-substituent position affects efficacy .

- Methyl 2-Chloro-2-Cyclopropylideneacetate : A synthetic intermediate for spirocyclic compounds, highlighting the versatility of 2-chloro motifs in medicinal chemistry .

Structure-Activity Relationship (SAR) Insights

- Chlorine Position : In both nucleosides and chalcones, 2-chloro substitution is critical for activity (e.g., Cladribine vs. inactive 3-chloro chalcones).

- Sugar Modifications: Arabinose configurations (Cl-F(↑)-dAdo) enhance RNR inhibition, while 2'-deoxyribose (Cladribine) improves DNA incorporation.

- Electron-Withdrawing Groups (EWGs) : Chlorine as an EWG increases chalcone cytotoxicity, particularly in endothelial cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.